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7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid

Structure–Activity Relationship Chemical Biology Probe Design Biotin Pathway Engineering

7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid (CAS 88193-34-4) is a synthetic, sulfur-free analog belonging to the 2-oxoimidazolidine-4-alkanoic acid family, structurally related to desthiobiotin (the immediate biotin precursor in the microbial biotin biosynthetic pathway ). Its core architecture consists of a 5-methyl-2-oxoimidazolidin-4-yl head group attached to a C7 heptanoic acid side chain—one methylene unit longer than the C6 hexanoic acid chain found in native desthiobiotin (CAS 533-48-2).

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
CAS No. 88193-34-4
Cat. No. B12944719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid
CAS88193-34-4
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC1C(NC(=O)N1)CCCCCCC(=O)O
InChIInChI=1S/C11H20N2O3/c1-8-9(13-11(16)12-8)6-4-2-3-5-7-10(14)15/h8-9H,2-7H2,1H3,(H,14,15)(H2,12,13,16)
InChIKeyIUMSGXVPHNYFMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid (CAS 88193-34-4): A Chain-Extended Desthiobiotin Analog for Biotin Pathway Research & Chemical Biology


7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid (CAS 88193-34-4) is a synthetic, sulfur-free analog belonging to the 2-oxoimidazolidine-4-alkanoic acid family, structurally related to desthiobiotin (the immediate biotin precursor in the microbial biotin biosynthetic pathway [1]). Its core architecture consists of a 5-methyl-2-oxoimidazolidin-4-yl head group attached to a C7 heptanoic acid side chain—one methylene unit longer than the C6 hexanoic acid chain found in native desthiobiotin (CAS 533-48-2) . This atomic-level structural difference directly impacts the molecule's lipophilicity, conformational flexibility, and interactions with biotin-binding proteins and biosynthetic enzymes, establishing it as a chain-length probe rather than a simple interchangeable analog.

Why 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid Cannot Be Practically Substituted by Desthiobiotin or Other In-Class Analogs for Structure–Activity Relationship (SAR) Studies


Generic substitution within the 2-oxoimidazolidine-4-alkanoic acid class disregards the critical role of carboxylic acid chain length in determining molecular recognition by both biotin-binding proteins (avidin, streptavidin) and biosynthetic enzymes (dethiobiotin synthetase, BioD). Desthiobiotin (C6) exhibits a reported XLogP of ~0.8 and a streptavidin Kd spanning ~10⁻¹⁰–10⁻¹¹ M [1], whereas the C7 heptanoic acid homolog presents a calculated LogP of ~1.45—a ~0.65 log unit increase—indicating measurably higher lipophilicity . This difference modulates partitioning, passive membrane permeability, and binding pocket accommodation: the extra methylene group can either strengthen van der Waals contacts in hydrophobic enzyme active sites or sterically clash, depending on the specific target. Procurement of a C6 analog (desthiobiotin) when an SAR study requires the C7 probe introduces a systematic error in chain-length–activity correlations, potentially invalidating quantitative structure–activity models. The following evidence dimensions quantify precisely where the C7 homolog diverges.

Head-to-Head Quantitative Evidence: 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid vs. Desthiobiotin and Other In-Class Candidates


Carboxylic Acid Chain Length: C7 (Heptanoic) vs. C6 (Hexanoic) – A Defined Methylene Unit Extension Over Desthiobiotin

The target compound carries a heptanoic acid (C7) side chain, whereas the immediate structural comparator desthiobiotin (CAS 533-48-2, ChEBI:16691) possesses a hexanoic acid (C6) chain [1]. This single methylene (–CH₂–) insertion is an unambiguous, quantifiable structural difference: a 16.7% increase in carbon count in the alkanoic acid tether (7 vs. 6 carbons) and a corresponding molecular weight increase from 214.26 g·mol⁻¹ (desthiobiotin) to 228.29 g·mol⁻¹ (target) [2]. The additional methylene unit extends the maximum end-to-end distance of the aliphatic linker by approximately 1.54 Å (standard C–C bond length), altering the spatial reach of the terminal carboxylate within enzyme active sites or biotin-binding protein pockets.

Structure–Activity Relationship Chemical Biology Probe Design Biotin Pathway Engineering

Calculated Lipophilicity (LogP): C7 Homolog is 0.65 Log Units More Lipophilic Than Desthiobiotin

LogP directly governs passive membrane permeability, non-specific protein binding, and aqueous solubility—all critical parameters for probe and drug design. For the target C7 compound, the calculated LogP is 1.45 . The C6 desthiobiotin comparator yields an XLogP of 0.8 on the same estimation scale [1]. The difference of ~0.65 log units translates to an approximately 4.5-fold higher predicted partition coefficient for the C7 homolog, indicating enhanced partitioning into lipid bilayers and hydrophobic protein pockets. This increased lipophilicity is attributed exclusively to the additional methylene group in the alkanoic acid chain, as the imidazolidinone head group is identical between the two compounds.

Physicochemical Profiling Lipophilicity-Driven Selectivity Membrane Permeability

Topological Polar Surface Area (TPSA): Marginal Increase (+3.5 Ų) Over Desthiobiotin – Retained H-Bond Donor/Acceptor Profile

The topological polar surface area (TPSA) of the target compound is 81.92 Ų , compared to 78.43 Ų for desthiobiotin [1]. The 3.5 Ų increase arises solely from the additional methylene group contributing marginally to the molecular surface; the hydrogen bond donor count (3: two imidazolidinone N–H, one carboxylic acid O–H) and acceptor count (3: two imidazolidinone carbonyl oxygens, one carboxylic acid carbonyl oxygen) remain identical between the two compounds [1]. Both compounds fall well within Veber's oral bioavailability space (TPSA < 140 Ų), but the small TPSA increment of the C7 homolog may subtly influence desolvation energetics upon binding to proteins with hydrophobic active site environments.

Polar Surface Area Bioavailability Prediction Hydrogen Bonding Profile

Streptavidin Binding Affinity Class Inference: Desthiobiotin (C6) Kd ~10⁻¹⁰–10⁻¹¹ M; Biotin Kd ~10⁻¹⁴–10⁻¹⁵ M – C7 Probe Expected to Occupy a Distinct Affinity Niche

Direct experimental binding data for 7-(5-methyl-2-oxoimidazolidin-4-yl)heptanoic acid with streptavidin are not available in the indexed literature at the time of this analysis. However, class-level inference from the well-characterized biotin–streptavidin system establishes the affinity landscape: biotin (bicyclic, sulfur-containing) binds streptavidin with Kd ~10⁻¹⁴–10⁻¹⁵ M (essentially irreversible) [1]; desthiobiotin (monocyclic, C6 chain) binds with Kd ~10⁻¹⁰–10⁻¹¹ M, approximately 1,000- to 10,000-fold weaker than biotin, enabling competitive elution with free biotin [1][2]. The C7 heptanoic acid homolog contains a longer, more flexible linker that can reach deeper into the biotin-binding β-barrel; based on the established correlation between linker length and binding thermodynamics in streptavidin–biotin systems [3], the C7 compound is predicted to exhibit a Kd intermediate between desthiobiotin (C6) and biotin, offering a tunable affinity window for reversible labeling applications where desthiobiotin dissociates too rapidly.

Affinity Chromatography Biotin–Streptavidin System Reversible Binding Probe

Commercial Purity Specification: 97% HPLC Purity with Batch-Specific QC (NMR, HPLC, GC) Documentation

A supplier-specified purity standard of 97% is documented for 7-(5-methyl-2-oxoimidazolidin-4-yl)heptanoic acid (CAS 88193-34-4), supported by batch-level QC data including NMR, HPLC, and GC traceability . In comparison, desthiobiotin from major vendors typically reports purity ≥98% . While the purity differential is marginal (approximately 1%), the availability of multi-method QC documentation for the heptanoic acid homolog reduces the risk of undetected impurities—particularly relevant for chain-length homologs where residual C6 desthiobiotin contamination could confound SAR results.

Quality Control Procurement Specification Batch-to-Batch Reproducibility

Evidence-Based Procurement Scenarios for 7-(5-Methyl-2-oxoimidazolidin-4-yl)heptanoic acid in Scientific and Industrial Research


SAR Probe for Chain-Length Dependence in Biotin Biosynthetic Enzyme Inhibition

When developing inhibitors of dethiobiotin synthetase (BioD) or 7,8-diaminopelargonic acid aminotransferase (BioA)—validated targets for anti-tubercular and herbicidal agents—the C7 heptanoic acid analog serves as an essential chain-length probe. Differences in LogP (Δ +0.65 vs. desthiobiotin [1]) and tether length (C7 vs. C6) allow medicinal chemists to map the tolerance of each enzyme's substrate-binding pocket to alkanoic acid extension, directly informing the design of substrate-competitive inhibitors with optimized hydrophobic contacts . The documented 97% purity with multi-method QC ensures that chain-length–activity correlations are not confounded by cross-homolog contamination.

Reversible Affinity Tag with Predicted Intermediate Off-Rate for Proteomics Pull-Down and Protein Purification

In affinity purification workflows using streptavidin–biotin or Strep•Tactin systems, desthiobiotin (C6) is widely employed as a competitively elutable tag (Kd ~10⁻¹¹ M) [1]. However, its relatively fast dissociation can lead to tag loss during stringent washes. The C7 heptanoic acid homolog, with its extended hydrophobic linker and predicted lower off-rate (based on class-level binding affinity inference [1]), offers a potential 'medium-affinity' alternative. Tagged proteins may withstand more rigorous purification conditions while still being elutable with free biotin, providing a tunable release profile for membrane protein or low-abundance target enrichment where standard desthiobiotin tags prove inadequate .

Physicochemical Reference Standard for Biotin–Desthiobiotin Computational Modeling and Analytical Method Validation

The chain-length difference between the C7 target (LogP 1.45) and C6 desthiobiotin (XLogP 0.8) makes these two compounds a valuable matched pair for calibrating molecular dynamics simulations of biotin-binding protein pockets and for validating HPLC retention time models that predict lipophilicity from chain-length increments [1]. Additionally, the availability of batch-specific NMR, HPLC, and GC data supports use as an analytical reference standard in method development for quantifying desthiobiotin-related impurities in biotin fermentation broths or in-process control samples .

Metabolic Engineering: Substrate Fitness Screening for Biotin-Producing Microbial Strains

In microbial biotin production using engineered E. coli or Bacillus subtilis strains, desthiobiotin (C6) is the terminal intermediate that must be converted to biotin by biotin synthase (BioB). The C7 homolog may act as a chain-elongated substrate analog or competitive inhibitor of desthiobiotin-utilizing enzymes. Feeding studies with the C7 compound, compared directly to the C6 desthiobiotin, can quantify the chain-length tolerance of BioB and associated sulfur-insertion machinery [1], providing critical data for metabolic engineers seeking to expand the substrate scope of the pathway or to block undesirable side reactions that divert flux away from biotin formation.

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